2,3-dihydro-1H-indole-6-carbohydrazide

Catalog No.
S12159229
CAS No.
M.F
C9H11N3O
M. Wt
177.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-dihydro-1H-indole-6-carbohydrazide

Product Name

2,3-dihydro-1H-indole-6-carbohydrazide

IUPAC Name

2,3-dihydro-1H-indole-6-carbohydrazide

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

InChI

InChI=1S/C9H11N3O/c10-12-9(13)7-2-1-6-3-4-11-8(6)5-7/h1-2,5,11H,3-4,10H2,(H,12,13)

InChI Key

BWCBUEMPPUQHQW-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC(=C2)C(=O)NN

2,3-Dihydro-1H-indole-6-carbohydrazide is an organic compound derived from the indole family, characterized by a bicyclic structure that includes a hydrazide functional group. Its molecular formula is C10H12N4O, and it features a unique arrangement of nitrogen and carbon atoms that contribute to its chemical reactivity and biological properties. The compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.

The chemical reactivity of 2,3-dihydro-1H-indole-6-carbohydrazide is notable for several types of reactions:

  • Condensation Reactions: The carbohydrazide moiety can undergo condensation with aldehydes and ketones to form hydrazones. This transformation is significant for synthesizing various indole-based derivatives.
  • Formation of Indole Derivatives: It can be utilized in the synthesis of complex structures such as 2,6-bis(1H-indole-6-yl)-4H-pyran-4-ones through the Leimgruber-Batcho indole synthesis method.
  • Microwave-Assisted Synthesis: The compound can be synthesized efficiently using microwave irradiation, which enhances reaction rates and yields.

2,3-Dihydro-1H-indole-6-carbohydrazide exhibits various biological activities attributed to its indole structure:

  • Antimicrobial Properties: Research indicates that derivatives of indole compounds possess antimicrobial activity, suggesting potential applications in treating infections .
  • Antioxidant Activity: The compound may also demonstrate antioxidant properties, which are beneficial in combating oxidative stress-related diseases.
  • Anticancer Potential: Some studies suggest that indole derivatives have anticancer effects, making this compound a candidate for further exploration in cancer therapy.

The synthesis of 2,3-dihydro-1H-indole-6-carbohydrazide can be accomplished through various methods:

  • Microwave-Assisted Synthesis:
    • Reaction of methyl 1H-indole-6-carboxylate with hydrazine in methanol under microwave irradiation yields 1H-indole-6-carbohydrazide.
    • This method improves reaction efficiency and product yield significantly.
  • Traditional Heating Methods:
    • Conventional reflux methods can also be employed for the synthesis of this compound, although they may require longer reaction times compared to microwave-assisted techniques .

The applications of 2,3-dihydro-1H-indole-6-carbohydrazide span several fields:

  • Medicinal Chemistry: Its potential as an antimicrobial and anticancer agent makes it valuable in drug development.
  • Organic Synthesis: The compound serves as a precursor for synthesizing more complex indole derivatives used in various organic reactions.

Interaction studies involving 2,3-dihydro-1H-indole-6-carbohydrazide focus on its binding affinity with biological targets. These studies are crucial for understanding how the compound exerts its biological effects and can inform future drug design strategies.

Mechanism of Action

The mechanism by which this compound interacts with biological systems often involves modulation of enzyme activity or receptor binding, similar to other indole derivatives known for their diverse pharmacological activities.

Several compounds share structural similarities with 2,3-dihydro-1H-indole-6-carbohydrazide. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
2,3-Dihydro-1H-benzo[e]indoleIndoline derivativeKnown for neuroprotective properties
1H-Indole-6-carboxylic acidIndole derivativePrecursor for various hydrazone formations
1H-Indole-3-carboxaldehydeIndole derivativeReacts with hydrazine to form hydrazones
5-HydroxyindoleSimple indole derivativeExhibits different biological activities

Uniqueness

2,3-Dihydro-1H-indole-6-carbohydrazide stands out due to its specific combination of a hydrazide group with a dihydroindole framework, which enhances its reactivity compared to simpler indoles and provides unique biological activity profiles.

Molecular Architecture

2,3-Dihydro-1H-indole-6-carbohydrazide consists of a benzene ring fused to a five-membered nitrogen-containing pyrrolidine ring, forming the 2,3-dihydro-1H-indole core. The hydrazide group (-CONHNH₂) at position 6 introduces hydrogen-bonding capabilities, enhancing interactions with biological targets. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₉H₁₀N₃O
Molecular Weight176.20 g/mol
CAS Number15861-37-7
SMILESC1CC2=C(N1)C=CC(=C2)C(=O)NN
InChIKeyUFDQJNAFADQOGA-UHFFFAOYSA-N

The planar aromatic system of the indole ring facilitates π-π stacking, while the hydrazide group enables nucleophilic reactivity.

Tautomerism and Reactivity

The compound exhibits tautomerism between the keto (hydrazide) and enol (hydrazone) forms, depending on pH and solvent polarity. This tautomerism influences its chemical reactivity, particularly in condensation reactions with carbonyl compounds. For example, under acidic conditions, the hydrazide reacts with aldehydes to form hydrazones, a key step in synthesizing Schiff base derivatives.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

177.090211983 g/mol

Monoisotopic Mass

177.090211983 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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